While some chemical suppliers offer 1-(Pyrazin-2-yl)propan-1-one, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be a niche molecule or a relatively recent discovery yet to be explored in academic research.
Given the presence of a pyrazin-2-yl group and a ketone functionality, 1-(Pyrazin-2-yl)propan-1-one could hold potential for investigation in various areas. Here are some possibilities:
1-(Pyrazin-2-yl)propan-1-one is an organic compound characterized by the presence of a pyrazine ring substituted with a propanone group. Its chemical formula is C7H8N2O, and it has a molecular weight of 136.15 g/mol. The structure consists of a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms) attached to a propanone functional group, which contributes to its reactivity and potential biological activity .
Research indicates that 1-(Pyrazin-2-yl)propan-1-one exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains. Additionally, compounds with similar structures often demonstrate anti-inflammatory and analgesic properties, making this compound of interest in medicinal chemistry .
Several methods exist for synthesizing 1-(Pyrazin-2-yl)propan-1-one:
1-(Pyrazin-2-yl)propan-1-one finds applications primarily in:
Several compounds share structural features with 1-(Pyrazin-2-yl)propan-1-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(Pyridin-2-yl)propan-1-one | Pyridine ring instead of pyrazine | Exhibits different biological activity patterns |
2-Methyl-1-(pyrazin-2-yl)propan-1-one | Methyl substitution on propanone | Potentially increased lipophilicity |
3-Chloro-1-(pyrazin-2-yl)piperazin-1-one | Piperazine ring addition | Enhanced interaction with biological targets |
These compounds differ primarily in their nitrogen-containing ring structures and substituents, which significantly influence their chemical properties and biological activities.